1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine 1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine
Brand Name: Vulcanchem
CAS No.: 2199869-36-6
VCID: VC7150741
InChI: InChI=1S/C13H17N3OS/c1-16-5-2-3-10(7-16)8-17-12-11-4-6-18-13(11)15-9-14-12/h4,6,9-10H,2-3,5,7-8H2,1H3
SMILES: CN1CCCC(C1)COC2=C3C=CSC3=NC=N2
Molecular Formula: C13H17N3OS
Molecular Weight: 263.36

1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine

CAS No.: 2199869-36-6

Cat. No.: VC7150741

Molecular Formula: C13H17N3OS

Molecular Weight: 263.36

* For research use only. Not for human or veterinary use.

1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine - 2199869-36-6

Specification

CAS No. 2199869-36-6
Molecular Formula C13H17N3OS
Molecular Weight 263.36
IUPAC Name 4-[(1-methylpiperidin-3-yl)methoxy]thieno[2,3-d]pyrimidine
Standard InChI InChI=1S/C13H17N3OS/c1-16-5-2-3-10(7-16)8-17-12-11-4-6-18-13(11)15-9-14-12/h4,6,9-10H,2-3,5,7-8H2,1H3
Standard InChI Key AYPQHCJTRTXVKD-UHFFFAOYSA-N
SMILES CN1CCCC(C1)COC2=C3C=CSC3=NC=N2

Introduction

Chemical Structure and Physicochemical Properties

The compound features a piperidine ring substituted at the 3-position with a methyl group and a thieno[2,3-d]pyrimidin-4-yloxy methyl ether (Fig. 1). Key structural attributes include:

  • Piperidine core: A six-membered saturated nitrogen heterocycle contributing to conformational flexibility and potential hydrogen-bonding interactions.

  • Thieno[2,3-d]pyrimidine moiety: A fused bicyclic system combining thiophene and pyrimidine rings, enabling π-π stacking and electronic interactions.

  • Ether linkage: A methyleneoxy bridge (-OCH2-) connecting the two heterocycles, influencing solubility and metabolic stability.

Table 1: Molecular Properties

PropertyValue
IUPAC Name4-[(1-methylpiperidin-3-yl)methoxy]thieno[2,3-d]pyrimidine
Molecular FormulaC<sub>13</sub>H<sub>17</sub>N<sub>3</sub>OS
Molecular Weight263.36 g/mol
Topological Polar Surface Area67.6 Ų (estimated)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors0

The absence of hydrogen bond donors and moderate polar surface area suggest favorable blood-brain barrier permeability, a trait observed in related central nervous system-targeting agents .

Synthetic Methodologies

While no explicit synthesis for 1-methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine has been published, its preparation likely follows established routes for thieno[2,3-d]pyrimidine derivatives:

Thieno[2,3-d]Pyrimidine Core Formation

The Gewald reaction remains the most common method for constructing the thienopyrimidine system. This three-component condensation involves:

  • Cyclocondensation of a ketone (e.g., cyanoacetamide) with elemental sulfur and a malononitrile derivative.

  • Dieckmann-type cyclization to form the pyrimidine ring .

Piperidine Substitution

Pharmacological Evaluation

Mechanism of Action

Structural analogs demonstrate dual inhibitory activity against:

Phosphodiesterase 4 (PDE4)

Thieno[2,3-d]pyrimidines exhibit nanomolar inhibition of PDE4B (IC<sub>50</sub> = 12–85 nM), suppressing TNF-α production in macrophages . The piperidine moiety likely enhances target engagement through:

  • Cation-π interactions with Phe446 in the PDE4 catalytic pocket

  • Hydrogen bonding to Gln443 via the ether oxygen

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Methylpiperidine-containing derivatives show anti-angiogenic effects via VEGFR-2 inhibition (IC<sub>50</sub> ≈ 0.8–2.4 μM). Molecular dynamics simulations suggest:

  • Thienopyrimidine core occupies the ATP-binding pocket

  • Piperidine substituent extends into the hydrophobic back cavity

Table 2: Biological Activities of Structural Analogs

TargetAssay TypeIC<sub>50</sub>/EC<sub>50</sub>Reference
PDE4BFluorescent cAMP34 nM
VEGFR-2Kinase-Glo1.2 μM
COX-2ELISA9.17 μM
Mycobacterium smegmatisMIC assay8 μg/mL

Structure-Activity Relationships (SAR)

Key structural determinants of biological activity include:

Heterocyclic Core Modifications

  • Thiophene ring oxidation: Dihydrothieno derivatives show reduced PDE4 inhibition (ΔIC<sub>50</sub> >10×) due to loss of planar geometry.

  • Pyrimidine substitution: 4-Alkoxy groups enhance solubility without compromising target binding (logP reduction ≈0.5–1.0 units).

Piperidine Substituent Effects

  • N-Methylation: Eliminates hERG channel liability (IC<sub>50</sub> >30 μM vs 1.8 μM for unmethylated analogs).

  • Stereochemistry: (3R)-configuration improves VEGFR-2 inhibition 3-fold over (3S)-isomers.

Linker Optimization

  • Methyleneoxy vs ethyleneoxy: Shorter linkers improve PDE4B selectivity (SI = 8.2 vs 2.1 for PDE4D).

  • Branching: gem-Dimethylation at the benzylic position enhances metabolic stability (t<sub>1/2</sub> in human microsomes: 48 vs 12 min).

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